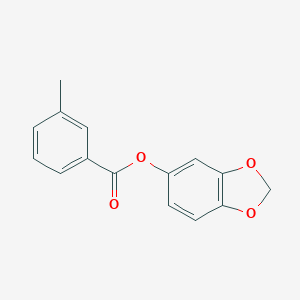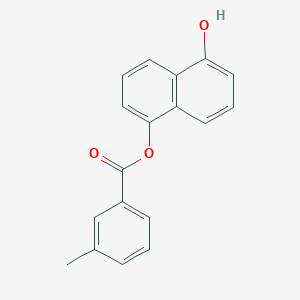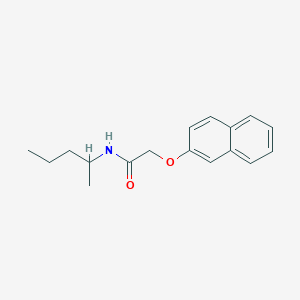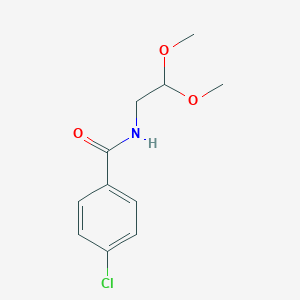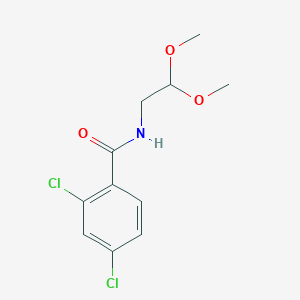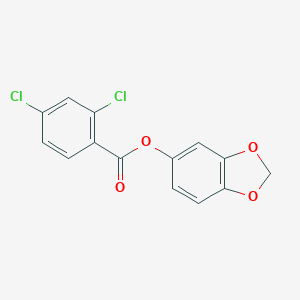![molecular formula C18H18O2 B290885 [1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)
[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate, commonly known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a versatile molecule that can be used in a variety of applications, including as a fluorescent probe, a chiral selector, and a ligand for metal ions. In
Mécanisme D'action
The mechanism of action of BCP is not fully understood. However, it is believed that BCP interacts with metal ions through a chelation process, forming a complex that exhibits fluorescence properties. BCP has also been shown to interact with proteins, altering their conformation and activity.
Biochemical and Physiological Effects:
BCP has been shown to have a range of biochemical and physiological effects. BCP has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BCP has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCP in lab experiments is its strong fluorescence properties, which make it an excellent choice for use in fluorescence-based assays. BCP is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using BCP is its potential toxicity. BCP has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using BCP in experiments.
Orientations Futures
There are many potential future directions for research on BCP. One area of research could focus on the development of new applications for BCP, such as its use as a sensor for detecting other molecules or as a therapeutic agent for treating diseases. Another area of research could focus on understanding the mechanism of action of BCP in more detail, which could lead to the development of new drugs or therapies. Finally, research could focus on the development of new synthesis methods for BCP, which could improve its purity and yield.
Méthodes De Synthèse
The synthesis of BCP involves a multi-step process that begins with the reaction of 4-bromobiphenyl with cyclopentanecarboxylic acid. This reaction produces an intermediate product that is then treated with a base to form the final product, BCP. The synthesis of BCP is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Applications De Recherche Scientifique
BCP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BCP is as a fluorescent probe. BCP exhibits strong fluorescence properties, making it an excellent choice for use in fluorescence-based assays. BCP can be used to detect the presence of metal ions, such as copper and zinc, in biological samples. BCP has also been used as a chiral selector in chromatography, separating enantiomers of chiral compounds.
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(4-phenylphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C18H18O2/c19-18(16-8-4-5-9-16)20-17-12-10-15(11-13-17)14-6-2-1-3-7-14/h1-3,6-7,10-13,16H,4-5,8-9H2 |
Clé InChI |
UAUIMJAKAZPSCB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




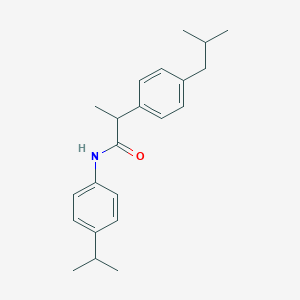
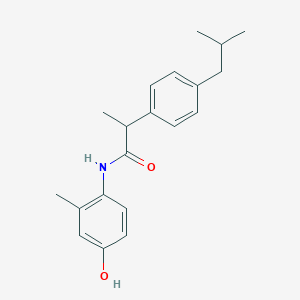
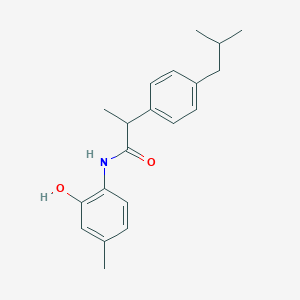
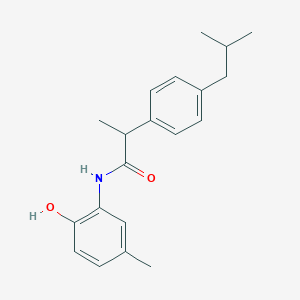
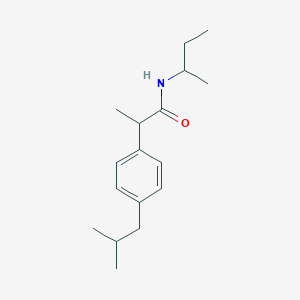
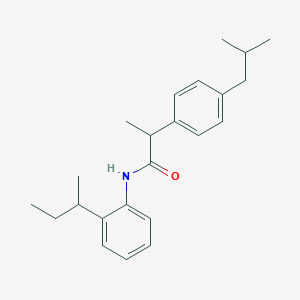
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
